2(3H)-Benzoxazolone, 6-(1-hydroxyethyl)-
Description
Overview of the Benzoxazolone Heterocyclic System as a Privileged Scaffold in Chemical Research
The 2(3H)-benzoxazolone core is widely regarded as a "privileged scaffold" in drug discovery and chemical biology. nih.govresearchgate.netnih.govucl.ac.be This designation stems from its recurring presence in molecules exhibiting a broad spectrum of biological activities. The inherent structural features of the benzoxazolone nucleus, including its discrete physicochemical profile, the presence of both lipophilic and hydrophilic regions, and its weakly acidic nature, make it an ideal framework for the design of novel therapeutic agents. nih.gov
One of the key attributes of the benzoxazolone system is its ability to act as a bioisosteric replacement for phenol (B47542) or catechol moieties. researchgate.netnih.gov This mimicry allows for the enhancement of pharmacokinetic properties, such as metabolic stability, by replacing more labile functional groups without compromising the desired biological interactions. The versatility of the benzoxazolone ring system, which allows for chemical modifications at various positions, further contributes to its status as a privileged scaffold, enabling the synthesis of diverse compound libraries for screening and optimization. nih.gov The therapeutic applications of benzoxazolone derivatives are extensive, ranging from analgesic and anti-inflammatory to anticancer, antimicrobial, and neuroprotective agents. nih.govnih.gov
Structural Significance of Hydroxyethyl (B10761427) Substitution on the Benzoxazolone Core
Furthermore, the hydroxyethyl substituent can impact the compound's solubility and polarity. The hydroxyl group generally increases hydrophilicity, which can affect a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The ethyl component of the substituent adds a degree of lipophilicity and conformational flexibility. The interplay between the hydrophilic hydroxyl group and the more lipophilic ethyl chain can create a balanced physicochemical profile, which is often desirable in drug design.
While direct structure-activity relationship (SAR) studies on 6-(1-hydroxyethyl)-2(3H)-benzoxazolone are not extensively detailed in publicly available literature, research on related structures, such as 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives, highlights the importance of the hydroxyethyl moiety for potent and selective biological activity, in that case as β2-adrenoceptor agonists. nih.gov The stereochemistry of the chiral center in the 1-hydroxyethyl group can also play a crucial role in biological activity, with different enantiomers often exhibiting distinct pharmacological profiles.
Rationale for Academic Investigation of 2(3H)-Benzoxazolone, 6-(1-hydroxyethyl)- and its Derivatives
The academic pursuit of 2(3H)-Benzoxazolone, 6-(1-hydroxyethyl)- and its derivatives is driven by several key factors rooted in the principles of medicinal chemistry and drug discovery. A primary motivation is the exploration of novel biological activities. Given the established therapeutic potential of the benzoxazolone scaffold, researchers are continually investigating how different substituents can modulate or introduce new pharmacological effects. The synthesis of derivatives of 2(3H)-Benzoxazolone, 6-(1-hydroxyethyl)- allows for the systematic evaluation of their potential as, for example, analgesic, anti-inflammatory, or antimicrobial agents. nih.gov
Another significant rationale is its potential use as a key intermediate in the synthesis of more complex molecules. The hydroxyl group of the 1-hydroxyethyl substituent provides a reactive handle for further chemical modifications, enabling the construction of a diverse array of derivatives. This synthetic utility makes it a valuable building block for creating libraries of compounds for high-throughput screening and for the development of targeted therapies.
Furthermore, the study of this compound and its analogs contributes to a deeper understanding of structure-activity relationships (SAR). By synthesizing and evaluating a series of related compounds with modifications to the 6-(1-hydroxyethyl) group or other parts of the benzoxazolone core, researchers can elucidate the key structural features required for a specific biological activity. researchgate.netresearchgate.net This knowledge is invaluable for the rational design of more potent and selective drug candidates. The investigation into compounds like 2(3H)-Benzoxazolone, 6-(1-hydroxyethyl)- is a fundamental aspect of the ongoing effort to expand the chemical space for drug discovery and to develop new therapeutic agents for a wide range of diseases.
Structure
3D Structure
Properties
CAS No. |
54903-17-2 |
|---|---|
Molecular Formula |
C9H9NO3 |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
6-(1-hydroxyethyl)-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C9H9NO3/c1-5(11)6-2-3-7-8(4-6)13-9(12)10-7/h2-5,11H,1H3,(H,10,12) |
InChI Key |
QIVZJZRUAFFKPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)NC(=O)O2)O |
Origin of Product |
United States |
Advanced Structural Elucidation and Analytical Characterization of 2 3h Benzoxazolone, 6 1 Hydroxyethyl and Analogs
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules like 2(3H)-Benzoxazolone, 6-(1-hydroxyethyl)-. While specific spectral data for this exact molecule is not widely published, the expected chemical shifts and coupling constants can be reliably predicted based on extensive data available for the 2(3H)-benzoxazolone core and related 6-substituted analogs. researchgate.netmdpi.com
¹H-NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each unique proton in the molecule. The aromatic protons on the benzoxazolone ring typically appear in the downfield region (δ 7.0-7.5 ppm). The proton at position 7 (H-7) would likely appear as a doublet, coupled to H-5. The proton at position 4 (H-4) would also be a doublet, coupled to H-5. The H-5 proton, being coupled to both H-4 and H-7, would present as a doublet of doublets. The methine proton of the 1-hydroxyethyl group (-CH(OH)CH₃) is expected to be a quartet coupled to the adjacent methyl protons, while the methyl protons (-CH(OH)CH₃) would appear as a doublet. The amide (N-H) and alcohol (O-H) protons would each present as a singlet, with their chemical shifts being sensitive to solvent and concentration.
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. The most downfield signal would be for the carbonyl carbon (C-2) of the cyclic amide (lactone) group, typically appearing around δ 155 ppm. neu.edu.tr The aromatic carbons would resonate in the δ 110-150 ppm range. The two carbons of the 1-hydroxyethyl side chain, the methine carbon (-CH(OH)) and the methyl carbon (-CH₃), would appear in the upfield region of the spectrum.
Predicted NMR Data for 2(3H)-Benzoxazolone, 6-(1-hydroxyethyl)-
| Assignment | ¹H-NMR Predicted Chemical Shift (δ, ppm) | ¹³C-NMR Predicted Chemical Shift (δ, ppm) |
| C=O (C-2) | - | ~155.0 |
| Aromatic C (C-3a, C-7a) | - | ~142.0, ~131.0 |
| Aromatic CH (C-4, C-5, C-7) | ~7.2-7.4 | ~110.0-125.0 |
| Aromatic C (C-6) | - | ~135.0-140.0 |
| -CH(OH)- | Quartet | ~65.0-70.0 |
| -CH₃ | Doublet | ~20.0-25.0 |
| N-H | Singlet | - |
| O-H | Singlet | - |
Utilization of Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, EI-MS)
Mass spectrometry (MS) is essential for determining the molecular weight and confirming the elemental composition of 2(3H)-Benzoxazolone, 6-(1-hydroxyethyl)-, as well as for gaining structural insights through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For 2(3H)-Benzoxazolone, 6-(1-hydroxyethyl)- (C₉H₉NO₃), the calculated monoisotopic mass is 179.05824 Da. An experimental HRMS value matching this theoretical mass to within a few parts per million (ppm) would confirm the compound's elemental composition.
Electron Ionization Mass Spectrometry (EI-MS): EI-MS involves bombarding the molecule with high-energy electrons, causing ionization and subsequent fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule. For the target compound, characteristic fragmentation pathways would be expected. The molecular ion peak [M]⁺ at m/z = 179 would be observed. A prominent fragment would likely correspond to the loss of a methyl group ([M-15]⁺) to form a stable secondary carbocation, or the loss of water ([M-18]⁺) from the alcohol group. Another key fragmentation would be the alpha-cleavage of the C-C bond between the aromatic ring and the side chain, resulting in a fragment corresponding to the loss of the CH(OH)CH₃ radical. Studies on related oxazoline (B21484) structures show that fragmentation often involves the cleavage of the heterocyclic ring, which could also be anticipated for this compound. nih.gov
Predicted Mass Spectrometry Data for 2(3H)-Benzoxazolone, 6-(1-hydroxyethyl)-
| Ion/Fragment | Formula | Calculated m/z | Description |
| [M]⁺ | [C₉H₉NO₃]⁺ | 179.06 | Molecular Ion |
| [M-CH₃]⁺ | [C₈H₆NO₃]⁺ | 164.03 | Loss of a methyl radical |
| [M-H₂O]⁺ | [C₉H₇NO₂]⁺ | 161.05 | Loss of water |
| [M-C₂H₅O]⁺ | [C₇H₄NO₂]⁺ | 134.02 | Alpha-cleavage of the side chain |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. scielo.br The IR spectrum of 2(3H)-Benzoxazolone, 6-(1-hydroxyethyl)- would exhibit characteristic absorption bands corresponding to its distinct structural features. The most prominent peaks would confirm the presence of the alcohol, amide, and aromatic functionalities. mdpi.comneu.edu.tr
The spectrum would show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group. The N-H stretch of the cyclic amide (lactam) would appear as a sharp to medium peak around 3100-3300 cm⁻¹. One of the most easily identifiable peaks is the strong, sharp absorption from the amide C=O group, expected around 1750-1770 cm⁻¹. neu.edu.tr Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene (B151609) ring would give rise to bands in the 1450-1600 cm⁻¹ region.
Characteristic IR Absorption Bands for 2(3H)-Benzoxazolone, 6-(1-hydroxyethyl)-
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Alcohol (O-H) | Stretch | 3200 - 3600 | Strong, Broad |
| Amide (N-H) | Stretch | 3100 - 3300 | Medium, Sharp |
| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic (C-H) | Stretch | 2850 - 3000 | Medium to Weak |
| Amide (C=O) | Stretch | 1750 - 1770 | Strong, Sharp |
| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium to Weak |
| C-O | Stretch | 1050 - 1250 | Medium to Strong |
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, TLC)
Chromatographic methods are indispensable for both the isolation of 2(3H)-Benzoxazolone, 6-(1-hydroxyethyl)- from reaction mixtures and the assessment of its purity.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction and to get a preliminary indication of a compound's purity. researchgate.netresearchgate.net A sample is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a suitable mobile phase (eluent), often a mixture of a nonpolar solvent like hexane (B92381) or cyclohexane (B81311) and a more polar solvent like ethyl acetate. The separation is based on the differential partitioning of the components between the stationary and mobile phases. The compound's R_f (retention factor) value is characteristic for a given system and can be used for identification purposes. The presence of a single spot under various eluent conditions suggests a high degree of purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient and sensitive technique for the final purity assessment and quantification of the compound. frontiersin.org Reversed-phase HPLC is commonly employed for benzoxazolone derivatives. nih.gov In this mode, a nonpolar stationary phase (e.g., C18 or C8 silica) is used with a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The compound is detected as it elutes from the column, usually by a UV detector set at a wavelength where the benzoxazolone chromophore absorbs strongly. A pure compound will exhibit a single, sharp, and symmetrical peak in the chromatogram. The area under the peak is proportional to the concentration, allowing for quantitative analysis.
UV-Visible Spectrophotometry in Acid Dissociation Constant Determination
UV-Visible spectrophotometry is a valuable and frequently used technique for determining the acid dissociation constant (pKa) of ionizable compounds like 2(3H)-benzoxazolone and its derivatives. chemagine.co.uk The benzoxazolone core contains an acidic proton on the nitrogen atom (N-H) of the amide group. nih.gov The deprotonation of this proton at different pH values leads to changes in the electronic structure of the chromophore, which in turn results in a measurable change in the UV-visible absorption spectrum. ijcce.ac.ir
The methodology involves preparing a series of solutions of the compound in buffers of varying, precisely measured pH values. nih.gov The UV-visible spectrum is recorded for each solution. As the pH increases, the equilibrium shifts from the protonated (neutral) form to the deprotonated (anionic) form, causing a shift in the wavelength of maximum absorbance (λ_max) and/or a change in the molar absorptivity.
By plotting the absorbance at a selected wavelength against the pH, a sigmoidal curve is obtained. The inflection point of this curve corresponds to the pH at which the concentrations of the protonated and deprotonated species are equal, and this pH value is, by definition, the pKa of the compound. ijcce.ac.ir Studies on various 2(3H)-benzoxazolone derivatives have reported pKa values in the range of 8.26 to 9.28. ijcce.ac.ir The presence of the 6-(1-hydroxyethyl)- group, a weakly electron-donating to neutral substituent, is not expected to drastically alter the pKa from this established range for the parent ring system.
Computational Chemistry and Theoretical Modeling of 2 3h Benzoxazolone, 6 1 Hydroxyethyl
Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. For 2(3H)-Benzoxazolone, 6-(1-hydroxyethyl)-, DFT calculations can elucidate key electronic properties and determine its most stable three-dimensional conformation.
DFT studies on related benzoxazole (B165842) and benzimidazole (B57391) derivatives are typically performed using hybrid methods like B3LYP with a basis set such as 6–311G(d,p). nih.govnih.gov These calculations optimize the molecular geometry to find the lowest energy state. The results provide detailed information on bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data from techniques like X-ray crystallography. nih.gov
A crucial aspect of DFT analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and chemical reactivity. nih.gov For instance, a smaller energy gap suggests higher reactivity. In studies of similar heterocyclic compounds, these calculated energy gaps provide insight into the molecule's electronic behavior. nih.govnih.gov
Table 1: Representative DFT-Calculated Parameters for Heterocyclic Compounds Note: Data is representative of findings for related benzoxazole/benzimidazole structures and illustrates typical outputs of DFT calculations.
| Parameter | Description | Typical Value | Reference |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV | nih.gov |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV | nih.gov |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.0 to 5.0 eV | nih.gov |
| Dipole Moment | Measure of the net molecular polarity | 4.0 to 5.0 Debye | researchgate.net |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme, to form a stable complex. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the mechanism of action at a molecular level.
For 2(3H)-Benzoxazolone, 6-(1-hydroxyethyl)-, docking studies would involve placing the compound into the binding site of a target protein and calculating its binding affinity, typically expressed in kcal/mol. A more negative value indicates a stronger, more favorable interaction. Studies on various benzoxazolone derivatives have demonstrated their potential to interact with a wide range of biological targets. For example, derivatives have been docked against enzymes like caspase-3, which is involved in apoptosis, and proteins from pathogens like Staphylococcus aureus and SARS-CoV-2. chemmethod.comresearchgate.netglobalresearchonline.netresearchgate.net
The results of docking simulations reveal specific interactions that stabilize the ligand-receptor complex. Key interactions for benzoxazolone scaffolds often include:
Hydrogen Bonds: The oxygen and nitrogen atoms in the benzoxazolone ring can act as hydrogen bond acceptors, while the N-H group can act as a donor. researchgate.netmdpi.com
Hydrophobic Interactions: The lipophilic benzene (B151609) ring often engages in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. nih.govmdpi.com
π-Stacking and π-Cation Interactions: The aromatic nature of the benzoxazolone ring allows for π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan, or π-cation interactions with positively charged residues. mdpi.com
In a study on 3-substituted-2(3H)-benzoxazolone derivatives targeting the caspase-3 enzyme, it was found that many of the compounds formed hydrogen bonds with the crucial Arg207 amino acid residue. researchgate.net Similarly, docking of other benzoxazolone analogues against various bacterial and viral proteins showed binding affinities ranging from -6.4 to -8.9 kcal/mol. chemmethod.com
Table 2: Example Molecular Docking Results for Benzoxazolone Derivatives Note: This table presents hypothetical yet representative data for 2(3H)-Benzoxazolone, 6-(1-hydroxyethyl)- based on findings for analogous compounds.
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction | Reference |
| Caspase-3 | -7.8 | Arg207, Ser209 | Hydrogen Bond | researchgate.net |
| S. aureus Biotin Protein Ligase | -7.5 | Gly123, Val125 | Hydrophobic | researchgate.netglobalresearchonline.net |
| SARS-CoV-2 Spike Protein | -8.2 | Tyr505, Gln493 | Hydrogen Bond, π-Stacking | chemmethod.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org These models are used to predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent compounds. wikipedia.orgnih.gov
A QSAR study begins with a dataset of compounds with known biological activities. For each compound, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics. mdpi.com Mathematical techniques like multiple linear regression are then used to create an equation that links these descriptors to the observed activity. nih.gov
For the benzoxazolone class of compounds, QSAR models have been developed to predict activities such as antimicrobial or receptor antagonist effects. nih.govresearchgate.net The resulting models can highlight which molecular features are most important for a desired biological effect. For example, a QSAR study on benzoxazinone (B8607429) derivatives identified topological, thermodynamic, and electrotopological descriptors as key factors for their activity as neuropeptide Y Y5 receptor antagonists. nih.gov
The predictive power of a QSAR model is rigorously assessed through internal and external validation methods to ensure its reliability. nih.govnih.gov Once validated, the model can be used to screen virtual libraries of related compounds, prioritizing the most promising candidates for synthesis and experimental testing. wikipedia.org
Table 3: Common Molecular Descriptors Used in QSAR Studies Note: This table lists descriptors frequently employed in QSAR modeling for heterocyclic compounds.
| Descriptor Class | Example Descriptors | Property Represented | Reference |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and connectivity | nih.gov |
| Thermodynamic | Molar Refractivity (MR), LogP | Molecular size, polarizability, lipophilicity | mdpi.com |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Charge distribution, reactivity | nih.gov |
| Spatial (3D) | van der Waals Surface Area, Molecular Volume | Molecular shape and size | nih.gov |
In Silico Prediction of Biochemical Parameters Relevant to Research (e.g., pKa, ADME profiles)
In silico tools are widely used to predict key biochemical and pharmacokinetic properties of drug candidates, including their pKa and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. These predictions are vital in early-stage drug discovery to identify compounds with favorable drug-like properties and avoid costly late-stage failures. researchgate.net
pKa Prediction: The acid dissociation constant (pKa) is a measure of a compound's acidity or basicity and influences its solubility, absorption, and receptor interaction. The 2(3H)-benzoxazolone scaffold is known to be a weak acid, with its N-H proton being ionizable. nih.govucl.ac.be Experimental studies on derivatives have reported pKa values in the range of 8.26 to 9.28. ijcce.ac.ir Computational models can predict the pKa of new derivatives, providing insight into their likely ionization state at physiological pH. The 2(3H)-benzoxazolone heterocycle is often considered a bioisostere of a phenol (B47542) or catechol moiety due to its similar pKa and electronic properties. researchgate.netnih.gov
ADME Profile Prediction: ADME properties determine the bioavailability and persistence of a drug in the body. Computational models can predict a range of ADME parameters:
Absorption: Oral absorption can be estimated by considering properties like lipophilicity (LogP), polar surface area (TPSA), and adherence to frameworks like Lipinski's Rule of Five. researchgate.netrsc.org
Distribution: The extent to which a compound distributes into various tissues can be related to its size, charge, and plasma protein binding.
Metabolism: Prediction of metabolic stability and potential sites of metabolism by cytochrome P450 enzymes is a key component of in silico toxicology.
Excretion: The likely route of elimination from the body can be inferred from the compound's physicochemical properties.
Numerous software platforms and online tools are available to calculate these properties for a given structure, such as 2(3H)-Benzoxazolone, 6-(1-hydroxyethyl)-. rsc.orgnih.gov These predictions help researchers to virtually screen and optimize compounds for better pharmacokinetic profiles before they are synthesized. researchgate.net
Table 4: Predicted Physicochemical and ADME Properties for a Representative Benzoxazolone Structure Note: This data is illustrative, based on typical in silico predictions for drug-like heterocyclic molecules.
| Parameter | Predicted Value | Significance | Reference |
| Molecular Weight | < 500 g/mol | Drug-likeness (Lipinski's Rule) | mdpi.com |
| LogP (Lipophilicity) | 1.0 - 3.0 | Absorption and permeability | mdpi.com |
| Hydrogen Bond Donors | 1 - 2 | Solubility and binding | ebi.ac.uk |
| Hydrogen Bond Acceptors | 3 - 4 | Solubility and binding | ebi.ac.uk |
| Topological Polar Surface Area (TPSA) | 50 - 70 Ų | Membrane permeability | rsc.org |
| pKa | 8.5 - 9.0 | Ionization at physiological pH | nih.govijcce.ac.ir |
Structure Activity Relationship Sar Investigations of 6 1 Hydroxyethyl Benzoxazolone Derivatives
Impact of Hydroxyethyl (B10761427) Substituent Position and Stereochemistry on Biological Activity
The precise positioning and stereochemical configuration of the 1-hydroxyethyl group on the benzoxazolone scaffold are crucial determinants of biological activity. Studies on related pharmacophores, such as hydroxyethylamine (HEA)-type inhibitors, have demonstrated that the stereochemistry of the hydroxyl and adjacent methyl groups significantly impacts inhibitory potency. nih.gov
While direct studies on 6-(1-hydroxyethyl)-2(3H)-benzoxazolone are specific, the principles derived from analogous structures underscore the importance of stereocenter control. The relative orientation of the hydroxyl and methyl groups in the 1-hydroxyethyl moiety at the C6-position would similarly be expected to govern the affinity and efficacy of these derivatives for their respective biological targets.
Table 1: Influence of Stereochemistry on Inhibitory Activity in a Model System
| Isostere Configuration | Relative Inhibitory Activity | Key Finding |
| (R)-hydroxyl | Improved | The (R)-configuration is preferred for optimal binding interactions. nih.gov |
| (S)-hydroxyl | Reduced | Incorrect stereochemistry can lead to a significant loss of potency. |
| Methyl Group Addition | Decreased | Steric hindrance from additional groups can negatively impact activity. nih.gov |
This table is illustrative, based on findings from related hydroxyethylamine isosteres, to demonstrate the principle of stereochemical influence.
Influence of Modifications to the Hydroxyethyl Group on Receptor Binding and Enzyme Inhibition
Modifications to the 1-hydroxyethyl group, including alterations to the hydroxyl function or the ethyl chain, can profoundly affect receptor binding and enzyme inhibition. The hydroxyl group is a primary site for hydrogen bonding, a critical interaction for ligand-receptor recognition. Its removal or replacement can lead to a dramatic loss of affinity.
Research into peptide mimetic inhibitors has shown that the structure of the side chain (analogous to the ethyl group) has a clear effect on activity. nih.gov Lengthening, shortening, or introducing branching to the alkyl chain can alter the compound's conformational flexibility and steric profile, thereby affecting how it fits into a binding pocket. For example, in one study, extending a side chain to include a carboxymethyl group at a para-position on a P1' benzene (B151609) ring led to a highly potent inhibitor by enabling a new interaction with a lysine (B10760008) residue in the S1' pocket. nih.gov
Bioisosteric Strategies in Benzoxazolone Scaffold Modification
Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a cornerstone of medicinal chemistry for optimizing lead compounds. ucl.ac.be The 2(3H)-benzoxazolone scaffold itself is often considered a bioisosteric replacement for phenol (B47542) or catechol moieties, offering improved metabolic stability. nih.govresearchgate.netucl.ac.be This principle can be extended by modifying the core scaffold itself.
The benzoxazolone ring is amenable to various bioisosteric substitutions to fine-tune its properties. nih.gov Common bioisosteric replacements for the benzoxazolone heterocycle include 2(3H)-benzothiazolinone and benzoxazinone (B8607429), among others. nih.govucl.ac.be These substitutions can introduce subtle but significant changes in steric and electronic characteristics, which may result in altered receptor affinity, selectivity, or the nature of the biological response (e.g., agonist versus antagonist). ucl.ac.be
The application of bioisosterism allows chemists to address issues such as poor pharmacokinetic profiles or chemical instability while retaining or enhancing the desired biological activity. ucl.ac.be The weakly acidic nature of the benzoxazolone ring (pKa ≈ 8.7), which is comparable to that of pyrocatechol (B87986) (pKa ≈ 9.2), is a key feature that bioisosteric replacements aim to mimic or modulate. ucl.ac.be
Table 2: Common Bioisosteric Replacements for the Benzoxazolone Scaffold
| Original Scaffold | Bioisosteric Replacement | Rationale for Replacement |
| 2(3H)-Benzoxazolone | 2(3H)-Benzothiazolinone | Modifies electronics and hydrogen bonding capacity by replacing oxygen with sulfur. nih.gov |
| 2(3H)-Benzoxazolone | Benzoxazinone | Ring expansion can alter the geometry and orientation of substituents. nih.gov |
| Phenol/Catechol | 2(3H)-Benzoxazolone | Improves metabolic stability and pharmacokinetic properties. researchgate.netucl.ac.be |
Electronic and Steric Effects of Ring Substituents on Activity Profiles
For example, in studies of benzoxaboroles, a related heterocyclic system, a clear Hammett relationship was observed: as the electron-withdrawing character of an aryl substituent increases (higher Hammett sigma value), the pKa of the molecule decreases. nih.gov This enhanced acidity was correlated with increased binding to a target, indicating that the stability of the anionic form of the molecule was crucial for the biological interaction. nih.gov This demonstrates that electron-withdrawing groups can enhance activity by increasing the acidity of a key functional group.
Conversely, the position of substituents can lead to different effects. In a study of hydrazone derivatives, a nitro group at the meta-position resulted in a seven-fold increase in potency compared to the parent compound, whereas substitution at the para- or ortho-positions led to decreased activity. researchgate.net This highlights the importance of substituent placement in dictating the molecule's interaction with its target.
Steric effects also play a significant role. Bulky substituents can cause steric hindrance, preventing the molecule from fitting into a receptor's binding site. mdpi.com However, in some cases, increased steric bulk at a specific position can improve activity or selectivity by promoting a more favorable binding conformation. mdpi.com The interplay between electronic and steric effects is complex, and optimizing the substitution pattern on the benzoxazolone ring is a key strategy for developing potent and selective therapeutic agents. rsc.org
Mechanistic Biological Investigations of 2 3h Benzoxazolone, 6 1 Hydroxyethyl and Its Analogs in Research Models
Modulation of Enzyme Activities in Cellular and Biochemical Assays
The inhibition of human carbonic anhydrase (hCA) isoforms, particularly the cytosolic hCA I and hCA II, has been a significant area of investigation for benzoxazolone derivatives. A study involving a series of chalcone (B49325) derivatives, specifically 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones, demonstrated notable inhibitory activity against these isoforms. tandfonline.comnih.gov
The research found that these compounds act as inhibitors for both hCA I and hCA II. For the hCA I isoenzyme, the inhibition constants (Ki) were reported to be in the micromolar range of 28.37 ± 6.63 to 70.58 ± 6.67 µM. nih.gov The compounds exhibited slightly better inhibition against the hCA II isoenzyme, with Ki values ranging from 10.85 ± 2.14 to 37.96 ± 2.36 µM. nih.gov This suggests a degree of selectivity for the hCA II isoform over hCA I. The structure-activity relationship indicates that the nature of the aryl substituent on the propenoyl chain influences the inhibitory potency. tandfonline.com
Table 1: Carbonic Anhydrase Inhibition by 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolone Analogs nih.gov
| Compound Analog | hCA I Inhibition (Ki, µM) | hCA II Inhibition (Ki, µM) |
|---|---|---|
| Range for Series | 28.37 - 70.58 | 10.85 - 37.96 |
The 2-benzoxazolinone (B145934) core structure is a recognized scaffold for the development of acetylcholinesterase (AChE) inhibitors, which are crucial for the management of Alzheimer's disease. scispace.comnih.gov Research into derivatives, including those with substitutions at the 6-position, has shown promising inhibitory activity.
In one study, a series of 6-chloroacetyl-2-benzoxazolinone (B1227339) derivatives were synthesized and evaluated. All tested compounds showed inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Notably, certain derivatives displayed stronger activity than the standard drug tacrine (B349632) against AChE, and also surpassed donepezil (B133215) in inhibiting both AChE and BChE. nih.gov Another study on N-substituted-5-chloro-2(3H)-benzoxazolone derivatives found that inhibitory activity against AChE was dependent on the structural variations of the substituents. scispace.com For instance, at a concentration of 10⁻³ M, these compounds showed an inhibition range of 69.90-81.84%. scispace.com The benzoxazole (B165842) scaffold, often functionalized with moieties like 2,4-dihydroxyphenyl, has yielded compounds with potent, nanomolar-level activity against AChE, demonstrating mixed-type inhibition. nih.gov
Table 2: Acetylcholinesterase (AChE) Inhibition by Benzoxazolone Analogs
| Compound Series | Enzyme | Inhibitory Activity/Concentration | Reference |
|---|---|---|---|
| N-substituted-5-chloro-2(3H)-benzoxazolones | AChE | 69.90-81.84% inhibition at 10⁻³ M | scispace.com |
| 6-chloroacetyl-2-benzoxazolinone derivatives | AChE & BChE | Some analogs more potent than tacrine and donepezil | nih.gov |
| 4-(Naphtho[1,2-d] nih.govgoogle.comoxazol-2-yl)benzene-1,3-diol | AChE | IC₅₀ = 0.058 µM | nih.gov |
Myeloperoxidase (MPO) is a heme enzyme found in leukocytes that generates potent oxidants, contributing to tissue damage during inflammation. bohrium.comnih.gov The inhibitory potential of 2(3H)-benzoxazolone derivatives on MPO activity has been explored in in-vitro leukocyte models.
A study focused on ω-[2-oxo-3H-benzoxazol-3-yl]-N-phenylacetamide and propionamide (B166681) derivatives investigated their effects on the chlorinating activity of MPO from human leukocytes. bohrium.comnih.gov The research demonstrated that these compounds could inhibit MPO activity. The potency of inhibition was influenced by the electronic and lipophilic nature of substituents on the N-phenyl ring, with derivatives bearing 2-methyl and 4-nitro groups showing the highest activity. bohrium.comnih.gov The assay measured the chlorination of taurine, a key function of MPO, and the results were expressed as a percentage of inhibition at a 1 mM concentration. bohrium.com
Cyclooxygenase (COX) enzymes are key to the biosynthesis of prostaglandins (B1171923) and are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). osti.gov Benzoxazolone derivatives, particularly those with acyl groups at the 6-position, have been investigated as COX inhibitors.
Research on 6-acyl-2-oxo-3H-benzoxazoles has identified them as potential anti-inflammatory agents through the inhibition of COX enzymes. derpharmachemica.com A study on a series of related benzoxazole derivatives investigated their ability to inhibit human COX-1 and COX-2. Interestingly, several compounds exhibited high selectivity towards COX-2 inhibition. One compound was found to be 379 times more selective for COX-2 over COX-1, while another was over 465 times more selective. derpharmachemica.com This selectivity is a highly desirable trait in the development of anti-inflammatory drugs, as COX-1 inhibition is associated with gastrointestinal side effects. nih.gov
Table 3: COX Inhibition by Benzoxazole Analogs derpharmachemica.com
| Compound Analog | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| VI 6 | 384 | 1 | 379 |
| VI 12 | >500 | 1.06 | >465 |
While the benzoxazolone scaffold is known for a wide range of biological activities, its role in inhibiting farnesyl transferase and reverse transcriptase is less defined for the specific 6-(1-hydroxyethyl) analog. Farnesyltransferase inhibitors (FTIs) are a class of experimental cancer drugs that target the Ras protein pathway. wikipedia.orgnih.gov
The broader class of benzoxazoles and related benzoxazinones have been investigated as inhibitors of HIV reverse transcriptase (RT). google.comnih.gov For instance, certain benzoxazinones have been found to be useful in inhibiting HIV RT. google.com Similarly, benzisothiazolone derivatives, which share some structural similarities, have been identified as multifunctional inhibitors of HIV-1 RT's DNA polymerase and Ribonuclease H activities. mdpi.comresearchgate.net However, specific inhibitory data for 2(3H)-Benzoxazolone, 6-(1-hydroxyethyl)- or its close analogs against farnesyl transferase and reverse transcriptase are not extensively documented in the available research.
DNA topoisomerases are essential enzymes that manage the topology of DNA and are validated targets for anticancer drugs. esisresearch.orgnih.gov Benzoxazole derivatives have been explored for their potential to inhibit these enzymes.
Studies on 2-substituted benzoxazoles have shown inhibitory activity against both eukaryotic DNA topoisomerase I (Topo I) and II (Topo II). researchgate.neteurekaselect.com For example, 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole was identified as a Topo I inhibitor with an IC₅₀ value of 104 µM, while 2-(4'-bromophenyl)-6-nitrobenzoxazole was the most effective Topo II inhibitor with an IC₅₀ of 71 µM. researchgate.neteurekaselect.com The substitution pattern, including at the 6-position, plays a critical role in the inhibitory activity. Furthermore, the bacterial enzyme DNA gyrase, a type II topoisomerase, has also been identified as a target for benzoxazole derivatives, suggesting a potential antibacterial application for this class of compounds. nih.gov
Table 4: Topoisomerase Inhibition by 6-Substituted Benzoxazole Analogs researchgate.neteurekaselect.com
| Compound | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole | Topo I | 104 |
| 2-(4'-bromophenyl)-6-nitrobenzoxazole | Topo II | 71 |
Metabolic Enzymes (e.g., those involved in glycerophospholipid metabolism)
Scientific literature extensively documents the complexity of glycerophospholipid metabolism and the high degree of substrate specificity exhibited by the enzymes involved. nih.gov However, research focusing specifically on the direct effects of 2(3H)-Benzoxazolone, 6-(1-hydroxyethyl)- or its close analogs on metabolic enzymes, particularly those integral to glycerophospholipid pathways, is not widely available in published studies.
Receptor Ligand Binding and Functional Modulation in Receptor Assays
Analogs built around the benzoxazolone core have been synthesized and evaluated for their interaction with a variety of central nervous system receptors. The binding affinity and functional activity are highly dependent on the specific substitutions made to the core structure.
Dopamine (B1211576) D2-like receptors (D2, D3, and D4) are primary targets for antipsychotic medications and play critical roles in motor function, motivation, and cognition. frontiersin.orgmdpi.com Research into non-catechol dopamine receptor agonists has explored benzoxazol-2-one derivatives. In one series of compounds, benzoxazol-2-one analogs demonstrated agonist potency at the D2 receptor. nih.gov Conversely, a different series of 3-(1-piperidinopropyl)-6-propanoylbenzoxazolin-2-one was found to have negligible affinity for dopamine D2 receptors, highlighting the critical influence of the substituent groups on the benzoxazolone core in determining receptor interaction. nih.gov
Sigma receptors, particularly the σ1R subtype, are intracellular, ligand-operated chaperone proteins implicated in numerous cellular functions and considered a target for conditions including neurodegenerative and psychiatric disorders. nih.govmdpi.com A series of 2(3H)-benzoxazolone and related 2(3H)-benzothiazolone derivatives were assessed for their affinity at sigma receptor subtypes. nih.gov Several of these analogs demonstrated high, preferential affinity for σ1 binding sites. nih.gov For instance, 3-(1-piperidinopropyl)-6-propanoylbenzoxazolin-2-one showed a high affinity for σ1 receptors with a Kᵢ value of 8.5 nM and displayed a 58-fold selectivity over the σ2 subtype. nih.gov Other related, non-benzoxazolone analogs in the same study showed even more potent σ1 affinity. nih.gov Furthermore, studies on tricyclic oxazolobenzazepines, which incorporate a benzoxazolone system, also revealed high affinity for the σ1 receptor, with certain cis-configured isomers showing Kᵢ values as low as 26 nM. nih.gov
Table 1: Sigma Receptor Binding Affinities of Benzoxazolone Analogs
| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Selectivity (σ2/σ1) |
|---|---|---|---|
| 3-(1-piperidinopropyl)-6-propanoylbenzoxazolin-2-one | σ1 | 8.5 nih.gov | 58 nih.gov |
| cis-14a (an oxazolobenzazepine analog) | σ1 | 26 nih.gov | Not specified |
| cis-6b (an oxazolobenzazepine analog) | σ1 | 30 nih.gov | Not specified |
The GluN2B subunit of the NMDA receptor is a key target for developing treatments for neurological disorders such as stroke and epilepsy, as its overactivation can lead to excitotoxicity. d-nb.infobiorxiv.org Negative allosteric modulators that specifically target GluN2B-containing NMDA receptors are of significant research interest. d-nb.infonih.govucl.ac.uk In this context, the benzoxazolone moiety has been successfully used as a bioisosteric replacement for a phenol (B47542) group in the design of potent GluN2B antagonists. nih.govd-nb.infonih.gov
In one study, an oxazolo-benzazepine analog (compound 5), which features a benzoxazolone system, was developed and showed a GluN2B receptor affinity with a Kᵢ value of 114 nM. d-nb.infonih.gov Further modifications to this structural class led to phenylbutyl derivatives (cis-6a and trans-6a) that demonstrated a twofold higher GluN2B affinity compared to analogs lacking a specific methyl group. nih.gov These studies confirm that the benzoxazolone scaffold is a viable component in the design of ligands that antagonize the GluN2B subunit of the NMDA receptor. nih.govd-nb.info
Table 2: GluN2B-NMDA Receptor Binding Affinities of Benzoxazolone Analogs
| Compound | Receptor Subunit | Binding Affinity (Kᵢ, nM) |
|---|---|---|
| Oxazolo-benzazepine 5 | GluN2B d-nb.infonih.gov | 114 d-nb.infonih.gov |
| Oxazolo-isoquinoline trans-18 | GluN2B nih.gov | 89 nih.gov |
Cellular Pathway Modulation Studies
The interaction of benzoxazolone analogs with the receptors detailed above initiates downstream cellular signaling cascades.
Dopaminergic Pathways : Analogs acting as agonists at D2 receptors are expected to couple to inhibitory Gαi/o-proteins, leading to a decrease in cellular cAMP levels. mdpi.com This pathway is fundamental to modulating neuronal excitability. frontiersin.org
Serotonergic Pathways : Ligands that antagonize 5-HT2A receptors can block its signaling, which is linked to Gq/11 proteins and subsequent activation of phospholipase C. This interaction is central to the mechanism of several antipsychotic and antidepressant drugs. nih.gov
Glutamatergic Pathways : Antagonism at the GluN2B subunit of NMDA receptors directly modulates ion channel activity. d-nb.info By acting as negative allosteric modulators, benzoxazolone analogs can prevent excessive calcium influx through the NMDA receptor channel, a key event in excitotoxic neuronal cell death pathways. biorxiv.orgnih.gov
Sigma Receptor-Mediated Pathways : Activation of the σ1 receptor chaperone protein can modulate a variety of cellular processes. It is known to be involved in the cellular response to oxidative and endoplasmic reticulum stress, and its activation can influence ion channel function and intercellular signaling, contributing to neuroprotective effects. mdpi.com
Anti-inflammatory Pathways (e.g., TNF-α, NF-κB signaling)
Research into the anti-inflammatory mechanisms of benzoxazolone derivatives has identified their significant modulatory effects on key signaling pathways, particularly those involving Tumor Necrosis Factor-alpha (TNF-α) and Nuclear Factor-kappa B (NF-κB). These pathways are central to the inflammatory response, and their inhibition is a primary target for anti-inflammatory agents. nih.govphcogj.com
A study on 4-sulfonyloxy/alkoxy benzoxazolone derivatives demonstrated their capacity to suppress inflammatory responses in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. The investigation revealed that the lead compound, designated 2h, significantly inhibited the production of nitric oxide (NO) and pro-inflammatory cytokines, including TNF-α, Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). nih.govresearchgate.net Mechanistic analysis showed that compound 2h suppressed the protein expression of inducible nitric oxide synthase (iNOS), p-p38, p-ERK, and, crucially, nuclear NF-κB. nih.gov These findings suggest that the anti-inflammatory action of this benzoxazolone analog is mediated through the regulation of the MAPK-NF-κB/iNOS signaling cascade. nih.govresearchgate.net
Similarly, investigations into 4-hydroxy-2(3H)-benzoxazolone (HBOA) in a model of chronic alcoholic liver disease found that it significantly decreased the expression levels of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6. nih.gov The mechanism was linked to the inhibition of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, which was evidenced by a marked reduction in NF-κBp65 nuclear translocation following treatment with HBOA. nih.gov Other benzoxazolone derivatives have also been found to exert their anti-inflammatory effects by inhibiting IL-6 production. nih.gov
The collective evidence indicates that benzoxazolone analogs can effectively mitigate inflammatory responses by targeting the NF-κB signaling pathway, thereby reducing the expression and release of key inflammatory mediators like TNF-α.
| Compound | Target Mediator | Assay/Model | IC₅₀ Value (μM) | Reference |
|---|---|---|---|---|
| Compound 2h (a 4-sulfonyloxy/alkoxy benzoxazolone derivative) | Nitric Oxide (NO) | LPS-induced RAW 264.7 cells | 17.67 | nih.gov |
| Compound 2h (a 4-sulfonyloxy/alkoxy benzoxazolone derivative) | IL-1β | LPS-induced RAW 264.7 cells | 20.07 | nih.gov |
| Compound 2h (a 4-sulfonyloxy/alkoxy benzoxazolone derivative) | IL-6 | LPS-induced RAW 264.7 cells | 8.61 | nih.gov |
| Compound 3d (a benzoxazolone derivative) | IL-6 | In vitro | 5.43 | nih.gov |
| Compound 3g (a benzoxazolone derivative) | IL-6 | In vitro | 5.09 | nih.gov |
Antioxidant Mechanisms (e.g., Radical Scavenging)
The 2(3H)-benzoxazolone scaffold is a structural feature of compounds investigated for their antioxidant properties, which are often mediated by direct radical scavenging activities. Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is implicated in various inflammatory and degenerative conditions, making antioxidant capacity a significant area of research.
Studies on a range of novel 2-benzoxazolinone derivatives containing hydrazone units have demonstrated notable free-radical scavenging capabilities. These compounds were evaluated using multiple in vitro antioxidant assays, including scavenging of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, superoxide (B77818) radicals, hydrogen peroxide, and nitric oxide. The antioxidant effects of these derivatives were dose-dependent and, in some cases, comparable to standard antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid.
| Assay | Compound Class | Observation | Reference |
|---|---|---|---|
| DPPH Radical Scavenging | Hydrazone derivatives | Showed the highest scavenging capacity among tested derivatives. | Internal synthesis from sources |
| Superoxide Radical Scavenging | Hydrazone derivatives | Exhibited significant, dose-dependent scavenging effects. | Internal synthesis from sources |
| Hydrogen Peroxide Scavenging | Hydrazone derivatives | Demonstrated effective scavenging of H₂O₂. | Internal synthesis from sources |
| Nitric Oxide Scavenging | Hydrazone derivatives | Effectively scavenged nitric oxide radicals in vitro. | Internal synthesis from sources |
Cellular Metabolism Pathways (e.g., Glycerophospholipid metabolism)
Recent research has uncovered a connection between benzoxazolone derivatives and the regulation of cellular metabolic pathways, specifically glycerophospholipid metabolism. This pathway is fundamental for maintaining the structural integrity of cell membranes, and its dysregulation is associated with various pathologies, including liver disease. nih.govfrontiersin.org
A study investigating the therapeutic effects of 4-hydroxy-2(3H)-benzoxazolone (HBOA) in a rat model of chronic alcoholic liver disease utilized transcriptomics and metabolomics to elucidate its mechanism of action. nih.gov The findings revealed that HBOA's protective effects were significantly linked to the modulation of the glycerophospholipid metabolic pathway. nih.gov
The analysis indicated that HBOA may influence the synthesis of key glycerophospholipids, including phosphatidylcholine, phosphatidylethanolamine, 2-Lysophosphatidylcholine, and glycerophosphocholine. This regulation is achieved by modulating the expression of specific genes involved in this pathway, such as Pla2g4c, Gpcpd1, and Etnppl. By affecting these genetic and metabolic components, HBOA helps to promote lipid metabolism homeostasis, thereby alleviating liver injury and steatosis induced by chronic alcohol administration. nih.gov This evidence points to a novel mechanistic aspect of benzoxazolone analogs, extending their biological activities into the realm of metabolic regulation.
Protein Synthesis Initiation in Bacteria and Histone Modification
Protein Synthesis Initiation in Bacteria: This fundamental process involves the assembly of the ribosomal subunits, messenger RNA (mRNA), and an initiator transfer RNA (tRNA) to begin the translation of genetic code into protein. In bacteria, this is facilitated by initiation factors (IFs) IF1, IF2, and IF3, which ensure the correct positioning of the 30S ribosomal subunit on the mRNA and the subsequent binding of the 50S subunit to form the functional 70S ribosome. At present, published research has not established a direct mechanistic link between 2(3H)-Benzoxazolone, 6-(1-hydroxyethyl)- or its analogs and the specific process of protein synthesis initiation in bacteria. While some benzoxazolone derivatives exhibit antimicrobial properties, their mechanism of action has been suggested to involve other targets, such as DNA gyrase, rather than the translational machinery. researchgate.net
Histone Modification: In eukaryotes, gene expression is regulated epigenetically through post-translational modifications of histone proteins, such as acetylation, methylation, and phosphorylation. nih.govnih.gov These modifications alter chromatin structure and create binding sites for regulatory proteins, thereby controlling the accessibility of DNA to the transcription machinery. nih.govresearchgate.netresearchgate.net To date, there is no scientific literature available that describes a direct role for 2(3H)-Benzoxazolone, 6-(1-hydroxyethyl)- or its analogs in the enzymatic processes of writing, reading, or erasing histone modifications.
In Vitro Studies of Metabolism of Benzoxazolone Derivatives (e.g., Hepatic Microsomal Metabolism)
The metabolic fate of benzoxazolone derivatives has been investigated using in vitro models, particularly with hepatic microsomes, which are rich in drug-metabolizing enzymes like the cytochrome P450 system. These studies are crucial for understanding how these compounds are processed in the body.
One such study focused on the in vitro hepatic microsomal metabolism of methyl 2-(2(3H)-benzoxazolone-3-yl)acetate in rats. The investigation utilized washed rat liver microsomal preparations fortified with NADPH as a cofactor. High-performance liquid chromatography (HPLC) was employed to separate and identify the parent compound and its metabolites.
The results demonstrated that methyl 2-(2(3H)-benzoxazolone-3-yl)acetate was metabolized into two primary products in the presence of rat microsomes and NADPH. The identified metabolites were the result of two distinct metabolic reactions:
Hydrolysis: The ester group of the parent compound was hydrolyzed, leading to the formation of 2-(2(3H)-benzoxazolone-3-yl)acetic acid.
Dealkylation: The N-acetic acid methyl ester side chain was cleaved from the nitrogen atom of the benzoxazolone ring, yielding the core structure, 2(3H)-benzoxazolone.
These findings confirm that benzoxazolone derivatives undergo significant biotransformation via common phase I metabolic pathways like hydrolysis and dealkylation in a hepatic microsomal environment.
| Parent Compound | Metabolic Reaction | Resulting Metabolite | Reference |
|---|---|---|---|
| Methyl 2-(2(3H)-benzoxazolone-3-yl)acetate | Hydrolysis | 2-(2(3H)-benzoxazolone-3-yl)acetic acid | Internal synthesis from sources |
| Dealkylation | 2(3H)-benzoxazolone | Internal synthesis from sources |
Applications of 2 3h Benzoxazolone, 6 1 Hydroxyethyl and Its Derivatives As Research Probes
Development of Chemical Probes for Specific Target Validation
The development of selective chemical probes is essential for dissecting complex biological pathways and validating novel drug targets. nih.gov The 2(3H)-benzoxazolone core, particularly when substituted at the 6-position, has proven to be a fertile ground for the creation of such probes. The precursor to the title compound, 6-acetyl-2(3H)-benzoxazolone, serves as a key intermediate in the synthesis of compounds designed for specific biological interrogation. researchgate.net
Derivatives of 6-substituted benzoxazolones have been identified as potent and selective ligands for sigma receptors. nih.gov For instance, certain 6-propanoylbenzoxazolin-2-one derivatives demonstrate high affinity for sigma-1 binding sites, with Ki values in the nanomolar range, while showing significantly less affinity for sigma-2 receptors and a range of other neurotransmitter receptors. nih.gov This selectivity is crucial for a chemical probe, as it allows researchers to investigate the function of a specific protein with minimal off-target effects. nih.gov The conversion of the acetyl group to a 1-hydroxyethyl group can modulate the binding affinity and selectivity, providing a finer tool for target validation.
Moreover, the 6-position of the benzoxazolone ring is a strategic point for introducing functionalities that can interact with specific enzyme active sites. Research into inhibitors for soluble epoxide hydrolase (sEH), an enzyme involved in inflammation and pain, has explored 6-amido-substituted benzoxazolone derivatives. nih.gov These studies, which perform Structure-Activity Relationship (SAR) analyses, demonstrate that modifications at this position directly influence inhibitory activity. nih.govnih.govacs.orgresearchgate.net By extension, 2(3H)-Benzoxazolone, 6-(1-hydroxyethyl)- can be used as a probe to explore the topology and chemical environment of the sEH active site.
| Compound | Substitution at C6 | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) | Selectivity (Sigma-2/Sigma-1) |
|---|---|---|---|---|
| Compound A | -COCH2CH3 | 8.5 | 493 | 58 |
| Compound B | -CH(OH)CH3 | N/A | N/A | N/A |
Potential in Designing Advanced Heterocyclic Frameworks for Biological Study
The benzoxazolone nucleus is an ideal and versatile scaffold in drug design and the development of research tools. nih.gov Its rigid, planar structure provides a stable platform onto which various functional groups can be appended to create libraries of compounds for biological screening. The 6-(1-hydroxyethyl) substituent offers a key modification point for the synthesis of more complex heterocyclic frameworks.
The hydroxyl group of 2(3H)-Benzoxazolone, 6-(1-hydroxyethyl)- can be used as a handle for further chemical transformations, such as esterification or etherification, to link the benzoxazolone core to other pharmacophores or reporter molecules. This strategy is employed to create multi-target ligands or probes for fluorescence imaging or affinity chromatography. The acetyl precursor, 6-acetyl-2(3H)-benzoxazolone, is frequently used in Claisen-Schmidt condensation reactions to produce chalcones, which are known for their broad range of biological activities, including cytotoxic effects on cancer cell lines. researchgate.net The subsequent reduction of the acetyl group to a hydroxyl group in these larger frameworks can alter their conformational flexibility and hydrogen bonding potential, leading to new biological activities.
A closely related scaffold, 1,4-benzoxazine-3(4H)-one, has been utilized to develop potent β2-adrenoceptor agonists. In these compounds, an 8-(2-amino-1-hydroxyethyl) side chain plays a crucial role in receptor binding and activation. nih.gov This highlights the importance of the 1-hydroxyethyl moiety in interacting with biological macromolecules, suggesting that 2(3H)-Benzoxazolone, 6-(1-hydroxyethyl)- can serve as a valuable building block for creating novel ligands for a variety of G-protein coupled receptors.
| Starting Material | Reaction Type | Resulting Framework | Potential Biological Application |
|---|---|---|---|
| 6-acetyl-2(3H)-benzoxazolone | Claisen-Schmidt Condensation | Chalcones | Cytotoxic agents for cancer research |
| 2(3H)-Benzoxazolone, 6-(1-hydroxyethyl)- | Esterification/Etherification | Functionalized Probes | Fluorescence imaging, Affinity purification |
Contributions to Fundamental Understanding of Molecular Recognition and Enzyme Kinetics
The study of how small molecules interact with proteins is fundamental to understanding biological processes and for the rational design of new therapeutics. The 2(3H)-benzoxazolone structure is considered a bioisostere of phenol (B47542) and catechol moieties, meaning it can mimic their interactions with biological targets while often having improved metabolic stability. nih.gov This property makes its derivatives, including 2(3H)-Benzoxazolone, 6-(1-hydroxyethyl)-, excellent tools for studying molecular recognition.
By systematically modifying the structure of benzoxazolone derivatives and measuring their binding affinities for a particular protein, researchers can map the key interactions that govern molecular recognition. For example, the hydrogen-bonding capacity of the hydroxyl group in the 6-(1-hydroxyethyl) substituent can be compared to the carbonyl group in the 6-acetyl precursor to understand the importance of hydrogen bond donors versus acceptors in the binding pocket of a target protein.
In the context of enzyme kinetics, benzoxazolone derivatives serve as valuable scaffolds for the development of enzyme inhibitors. As mentioned, they have been used to create inhibitors of soluble epoxide hydrolase and other enzymes. nih.govnih.gov By studying how these compounds inhibit their target enzymes, researchers can gain insights into the enzyme's catalytic mechanism and the structure of its active site. The inhibitory constants (e.g., IC50 or Ki values) of a series of related compounds, such as those derived from 2(3H)-Benzoxazolone, 6-(1-hydroxyethyl)-, provide quantitative data that can be used to build models of enzyme-inhibitor interactions. These studies contribute to the broader understanding of enzyme kinetics and inform the design of more potent and selective inhibitors for therapeutic purposes.
Future Research Directions and Unexplored Avenues for 2 3h Benzoxazolone, 6 1 Hydroxyethyl
Targeted Synthesis of Specific Stereoisomers for Enhanced Selectivity in Research Models
The 1-hydroxyethyl substituent at the 6-position of the benzoxazolone ring introduces a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers ((R)- and (S)-isomers). It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. Therefore, a critical avenue for future research is the targeted synthesis of the individual stereoisomers of 2(3H)-Benzoxazolone, 6-(1-hydroxyethyl)-.
Methods for the asymmetric reduction of the precursor, 6-acetyl-2(3H)-benzoxazolone, are of paramount importance. dicp.ac.cn This can be achieved through various established strategies in asymmetric synthesis:
Biocatalytic Reduction: The use of enzymes, such as ketoreductases from various microorganisms (e.g., yeast), can afford high enantioselectivity in the reduction of aryl ketones to their corresponding alcohols. researchgate.net
Chiral Catalysts: Transition metal catalysts, such as those based on ruthenium, rhodium, or iridium, in combination with chiral ligands, are powerful tools for asymmetric hydrogenation. nih.gov For instance, the use of a chiral catalyst could facilitate the stereoselective transfer of hydrogen to the ketone, yielding one enantiomer in high excess.
Chiral Reagents: The use of chiral reducing agents, such as those derived from boron or aluminum hydrides modified with chiral auxiliaries, can also be employed to achieve stereoselective reduction.
The successful synthesis of the individual (R)- and (S)-enantiomers will enable a more precise evaluation of their biological activities. This will allow researchers to determine if one enantiomer is more potent or selective for a particular biological target, a crucial step in the development of more effective and safer therapeutic agents.
Investigation of Unconventional Biological Targets and Pathways
The benzoxazolone nucleus is known to interact with a variety of biological targets. nih.govmdpi.com Derivatives have shown activity as inhibitors of enzymes such as cyclooxygenase (COX) and as ligands for various receptors. researchgate.net The introduction of the 6-(1-hydroxyethyl) group could modulate the affinity for known targets or introduce novel interactions with unconventional biological targets and pathways.
Future research should focus on screening 2(3H)-Benzoxazolone, 6-(1-hydroxyethyl)- against a broad panel of biological targets. Given the structural similarities of some benzoxazolone derivatives to kinase inhibitors, exploring its effect on the human kinome is a promising starting point. nih.gov Protein kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders.
Furthermore, the hydrogen-bonding capability of the hydroxyl group could facilitate interactions with targets that are not typically engaged by other benzoxazolone derivatives. Investigating its effects on emerging drug targets, such as those involved in epigenetic regulation or protein-protein interactions, could uncover novel mechanisms of action and therapeutic applications. Pharmacological studies on derivatives with substituents at the 6-position have already indicated potential effects on the central nervous system and blood pressure, suggesting that this position is important for biological activity. nih.gov
Integration with Advanced High-Throughput Screening Methodologies for Mechanistic Discovery
To efficiently explore the vast landscape of potential biological targets, the integration of 2(3H)-Benzoxazolone, 6-(1-hydroxyethyl)- and its future derivatives into advanced high-throughput screening (HTS) platforms is essential. nih.govnih.gov HTS allows for the rapid screening of large compound libraries against a multitude of biological assays, enabling the identification of "hits" with desired activities.
Future HTS campaigns should not be limited to simple binding assays. The utilization of high-content screening (HCS) platforms, which employ automated microscopy and image analysis, can provide valuable insights into the compound's effects on cellular morphology, protein localization, and other complex cellular phenotypes. This approach can help to elucidate the mechanism of action and identify potential off-target effects early in the drug discovery process.
Moreover, screening against panels of cell lines, including those derived from different cancer types or representing various disease models, can reveal selective activities and provide clues about the compound's therapeutic potential. For instance, a screen could be designed to identify compounds that selectively inhibit the growth of cancer cells while sparing normal cells.
| Screening Method | Application for 2(3H)-Benzoxazolone, 6-(1-hydroxyethyl)- | Potential Outcomes |
| Biochemical HTS | Screening against a panel of purified enzymes (e.g., kinases, proteases). nih.gov | Identification of direct molecular targets and determination of inhibitory potency. |
| Cell-based HTS | Assessing effects on cell viability, proliferation, or specific signaling pathways in various cell lines. | Discovery of compounds with cytotoxic or cytostatic activity, or modulators of specific cellular processes. |
| High-Content Screening (HCS) | Analyzing changes in cellular morphology, protein expression, and subcellular localization. | Elucidation of the mechanism of action and identification of cellular pathways affected by the compound. |
Exploration of New Derivatization Strategies for Novel Biological Activity Profiles
The 1-hydroxyethyl group is a versatile handle for chemical modification, opening up numerous avenues for the synthesis of new derivatives with potentially improved properties. numberanalytics.com Future research should systematically explore these derivatization strategies to build a comprehensive structure-activity relationship (SAR) profile.
Key derivatization strategies include:
Esterification and Etherification: The hydroxyl group can be readily converted into a wide variety of esters and ethers. researchgate.netnumberanalytics.comorganic-chemistry.org This allows for the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability. For example, the synthesis of ester derivatives could lead to the development of prodrugs that are cleaved in vivo to release the active parent compound.
Bioisosteric Replacement: The hydroxyl group can be replaced by other functional groups with similar steric and electronic properties, known as bioisosteres. wikipedia.org For instance, replacing the hydroxyl group with a fluorine atom can increase metabolic stability and alter binding interactions. nih.gov Other potential bioisosteres for a hydroxyl group include a methyl group or an amino group. researchgate.netcambridgemedchemconsulting.com
Alkylation and Acylation of the Benzoxazolone Nitrogen: In addition to modifying the 6-(1-hydroxyethyl) group, derivatization at the N3 position of the benzoxazolone ring can also be explored to further expand the chemical diversity and biological activity of this scaffold.
Q & A
Q. How do 6-(1-hydroxyethyl)-benzoxazolones compare to other heterocyclic scaffolds in anticancer drug discovery?
- Methodological Answer :
- Scaffold hopping : Compare with benzothiazoles (e.g., 6-ethyl-1,3-benzothiazol-2(3H)-one) in terms of cytotoxicity and target selectivity .
- ADME profiling : Use Caco-2 permeability assays and microsomal stability tests to benchmark against privileged scaffolds .
- Patent analysis : Review structural motifs in oncology patents (e.g., WO202407924) to identify novelty .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
